molecular formula C9H18N2O3 B101657 D-Alanine, L-leucyl- CAS No. 17664-98-1

D-Alanine, L-leucyl-

Cat. No. B101657
CAS RN: 17664-98-1
M. Wt: 202.25 g/mol
InChI Key: HSQGMTRYSIHDAC-RQJHMYQMSA-N
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Description

“D-Alanine, L-leucyl-” is a dipeptide composed of D-Alanine and L-Leucine. Dipeptides are molecules that consist of two amino acids joined by a single peptide bond . They play an essential role in various sectors such as medicine, sports medicine, and tumor therapy .


Synthesis Analysis

The synthesis of dipeptides like “D-Alanine, L-leucyl-” can be achieved through various methods. One such method involves the use of lipase to catalyze the synthesis of L-alanyl, L-leucyl, and L-phenylalanyl esters of D-glucose using unprotected amino acids . Another method involves the use of D-Alanine:D-Alanine ligase, which catalyzes the ATP-driven ligation of two D-Alanine molecules .


Molecular Structure Analysis

The molecular structure of “D-Alanine, L-leucyl-” can be analyzed using various techniques such as X-ray diffraction . The crystal structure of a similar tripeptide, glycyl-D, L-leucyl-L, D-alanine, has been determined using X-ray methods .


Chemical Reactions Analysis

“D-Alanine, L-leucyl-” can undergo various chemical reactions. For instance, D-Alanine:D-Alanine ligase catalyzes the ATP-driven ligation of two D-Alanine molecules . Inhibition of this enzyme prevents bacterial growth, making it an attractive target for antimicrobial drugs .


Physical And Chemical Properties Analysis

“D-Alanine, L-leucyl-” has a molecular formula of C9H18N2O3 and an average mass of 202.251 Da . It forms porous crystals but does not exhibit molecular sieve effects typical of classical zeolites and biozeolites .

Scientific Research Applications

1. Enhanced Bioconversion and Production of L-Leucine

  • Metabolic Engineering for L-Leucine Production : Corynebacterium glutamicum was genetically engineered to enhance pyruvate availability and L-leucine synthesis, showcasing a potential for increased bioconversion productivity in industrial applications (Wang et al., 2020).

2. Molecular Recognition and Crystal Formation

  • Enantioselective Inclusion in Crystal Structures : L-Leucyl-L-Alanine demonstrated the ability to form inclusion crystals with alkyl methyl sulfoxides, revealing its potential in the development of new materials with specific molecular recognition properties (Akazome et al., 2005).

3. Industrial and Analytical Applications of Amino Acid Dehydrogenases

  • Biocatalysis and Enzyme Engineering : Amino acid dehydrogenases, including leucine and alanine dehydrogenases, have been applied in the synthesis and analysis of various amino acids. The cloning of genes for these enzymes into E. coli has enhanced productivity and facilitated purification, making them valuable for industrial and analytical applications (Ohshima & Soda, 1989; 1990).

4. Understanding Metabolic Pathways

  • Study of Nitrogen Transfer and Enzyme Kinetics : Research on L-[15N]leucine and its effect on alanine release in muscle cells contributes to a deeper understanding of nitrogen transfer mechanisms and metabolic pathways (Schwarz & Struve, 1989).

5. Dipeptide Synthesis and Characterization

6. Thermostable Enzyme Study for Biotechnological Applications

  • Thermostable D-Amino Acid Aminotransferase : Investigating thermostable enzymes like D-amino acid aminotransferase from Bacillus sp. YM-1, especially focusing on leucine residues, can lead to improvements in biotechnological processes (Kishimoto et al., 1995).

7. Application in Clinical and Nutritional Products

  • Production of L-Alanine : Using Escherichia coli strains for the production of L-Alanine, which has applications in food, pharmaceutical, and veterinary fields, showcases the potential of microbial fermentation in reducing production costs (Zhou et al., 2015).

8. Enzymatic Synthesis of Dipeptide Esters

  • Lipase-Catalyzed Synthesis : The enzymatic synthesis of L-Alanyl, L-Leucyl, and L-Phenylalanyl esters of D-glucose using lipases demonstrates a method to create esters using unprotected amino acids, potentially useful in various biochemical applications (Vijayakumar et al., 2004).

Future Directions

Future research on “D-Alanine, L-leucyl-” could focus on its potential applications in medicine and other fields. For instance, the solubility of dipeptides in water over a wide temperature range could be explored for potential applications in drug delivery systems .

properties

IUPAC Name

(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-5(2)4-7(10)8(12)11-6(3)9(13)14/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQGMTRYSIHDAC-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)[C@H](CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426304
Record name D-Alanine, L-leucyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Alanine, L-leucyl-

CAS RN

17664-98-1
Record name L-Leucyl-D-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17664-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Alanine, L-leucyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
RP Bonomo, R Cali, V Cucinotta… - Inorganic …, 1986 - ACS Publications
A thermodynamic investigation has been carried out on a series of copper (II) complexes of diastereoisomeric couples of dipeptides at 25 C and/= 0.1 mol dm-3 (KND3) in aqueous …
Number of citations: 71 pubs.acs.org
JL Bada, EH Man - Earth-Science Reviews, 1980 - Elsevier
Several amino acid diagenetic reactions, which take place in the deep-sea sedimentary environment, were investigated, using various Deep Sea Drilling Project (DSDP) cores. Initially it …
Number of citations: 99 www.sciencedirect.com
STRS Mitchell - 1926 - search.proquest.com
Selective Assimilation by MiCrO–Organi SnS Discoveries not unfrequently result from chance observations made in the pursuit of some quite different line of rºeSearch. It was so when …
Number of citations: 4 search.proquest.com
V Toome, B Wegrzynski, J Dell - Biochemical and Biophysical Research …, 1977 - Elsevier
The free amino group of a dipeptide reacts efficiently with fluores-camine (FLURAM ® ) to form pyrrolinone-type chromophores with long wavelength absorption maxima in the 380 nm …
Number of citations: 5 www.sciencedirect.com
RHA Plimmer - 1913 - Longmans, Green & Company
Number of citations: 0
RHA Plimmer - 1913 - Longmans, Green & Company
Number of citations: 1
KARCZYNS. F, KUPRYSZE. G - ROCZNIKI …, 1969 - … PALAC KULTURY I NAUKI, 20 POB …
Number of citations: 0

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